

The Discovery and Synthesis of eCF309: A Potent and Selective mTOR Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: eCF309

Cat. No.: B10783628

[Get Quote](#)

A Technical Whitepaper for Drug Discovery Professionals

Abstract

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic target of rapamycin (mTOR), a critical serine/threonine kinase in cellular signaling.[1][2][3] Developed through a strategic ligand-based design and phenotypic screening of focused chemical libraries, **eCF309** emerged from a lead optimization program of a novel pyrazolopyrimidine scaffold.[1][2] This compound demonstrates low nanomolar potency against mTOR both in vitro and in cellular assays, coupled with an exceptional selectivity profile against a broad range of other kinases.[2][3] As an ATP-competitive inhibitor targeting the kinase domain of mTOR, **eCF309** effectively blocks both mTORC1 and mTORC2 signaling complexes, making it a valuable chemical probe for cancer research and a promising scaffold for the development of novel therapeutics.[1][2] This document provides an in-depth guide to the discovery, synthesis, and biological characterization of **eCF309**.

Discovery and Lead Optimization

The discovery of **eCF309** was initiated with the identification of a novel pyrazolopyrimidine compound, designated as compound 5, which exhibited high antiproliferative activity in cellular screens.[1][2] This lead compound displayed submicromolar inhibition of mTOR kinase with an IC₅₀ of 328 nM in biochemical assays.[1][2] An iterative process of ligand-based design and a rapid lead optimization campaign were undertaken to enhance the potency and selectivity of this initial hit.[1][2]

This optimization effort led to the synthesis of a series of analogues, including derivative 12, which was subsequently named **eCF309**.^[1] **eCF309** demonstrated significantly improved mTOR inhibition with an IC₅₀ of 15 nM and displayed high selectivity over the closely related PI3K kinases.^[1]

Synthesis of eCF309

The synthesis of **eCF309** is a straightforward multi-step process. The core of the molecule is a 4-aminopyrazolo[3,4-d]pyrimidine scaffold, which is widely utilized in the design of ATP-competitive kinase inhibitors due to its structural similarity to adenine.^[2] The synthesis of **eCF309** (compound 12) involves an initial alkylation of a common intermediate followed by a Suzuki-Miyaura cross-coupling reaction.^[2]

Experimental Protocol: Synthesis of eCF309

A detailed, step-by-step protocol for the synthesis of **eCF309**, based on the published literature, is provided below.

Step 1: Synthesis of the Iodo-functionalized Intermediate (Compound 4)

The synthesis begins with the alkylation of the common intermediate 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 3).

- To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3) in DMF, add NaH (1.2 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add bromoacetaldehyde diethyl acetal (1.5 equivalents).
- Heat the reaction mixture at 150 °C under microwave irradiation for 30 minutes.
- After cooling, quench the reaction with water and extract the product with ethyl acetate.
- Purify the crude product by column chromatography to yield 1-(2,2-diethoxyethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 4).

Step 2: Suzuki-Miyaura Cross-Coupling to Yield **eCF309** (Compound 12)

The final step is a Suzuki-Miyaura cross-coupling reaction to introduce the benzoxazole moiety.

- In a microwave vial, combine the iodo-intermediate 4 (1 equivalent), 2-amino-1,3-benzoxazole-5-boronic acid (1.5 equivalents), K₂CO₃ (3 equivalents), Pd(OAc)₂ (0.1 equivalents), and PPh₃ (0.2 equivalents).
- Add a 10:1 mixture of dioxane and water.
- Heat the mixture at 120 °C under microwave irradiation for 30 minutes.
- After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
- Purify the crude product by column chromatography to afford **eCF309** (12).

Biological Activity and Selectivity

eCF309 is a highly potent inhibitor of mTOR kinase activity. In biochemical assays, it exhibits an IC₅₀ of 15 nM.^[1] Its potency is also maintained in cellular contexts.^[2] A key feature of **eCF309** is its remarkable selectivity for mTOR over other kinases, including those in the PI3K family, which are often co-inhibited by other mTOR kinase inhibitors.^[2]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of **eCF309** and its precursor, compound 5, against a panel of selected kinases.

Compound	mTOR (nM)	PI3K α (nM)	PI3K β (nM)	PI3K γ (nM)	PI3K δ (nM)	DNA-PK (nM)	DDR1/2 (nM)
eCF309 (12)	15	981	>10,000	1,340	1,840	320	2,110
Compound 5	328	-	-	-	-	-	-

Data compiled from multiple sources.^[1]^[4]

A broader kinase profiling study of **eCF309** at a concentration of 10 μ M against 375 wild-type and mutant kinases revealed that mTOR was the only protein inhibited by more than 99%.^[4] The selectivity score (S-score(35%)) for **eCF309** was calculated to be 0.01 at 10 μ M, indicating a very high degree of selectivity.^{[1][2]}

Mechanism of Action and Signaling Pathway

eCF309 functions as an ATP-competitive inhibitor of mTOR, targeting the catalytic domain of the kinase.^[2] This mechanism allows it to inhibit both of the mTOR-containing complexes, mTORC1 and mTORC2.^[1] The allosteric inhibitors, such as rapamycin and its analogues (rapalogs), are only capable of inhibiting mTORC1.^[1] The dual inhibition of mTORC1 and mTORC2 by **eCF309** is expected to result in a more comprehensive anticancer effect.^{[1][2]}

The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.^{[1][5]} Dysregulation of this pathway is a common feature in many human cancers.^{[1][2]} By inhibiting mTOR, **eCF309** leads to a dose-dependent reduction in the phosphorylation of key downstream effector proteins, including P70S6K, S6 ribosomal protein, and Akt (at Ser473).^[5]

Experimental Protocol: Western Blot Analysis of mTOR Signaling

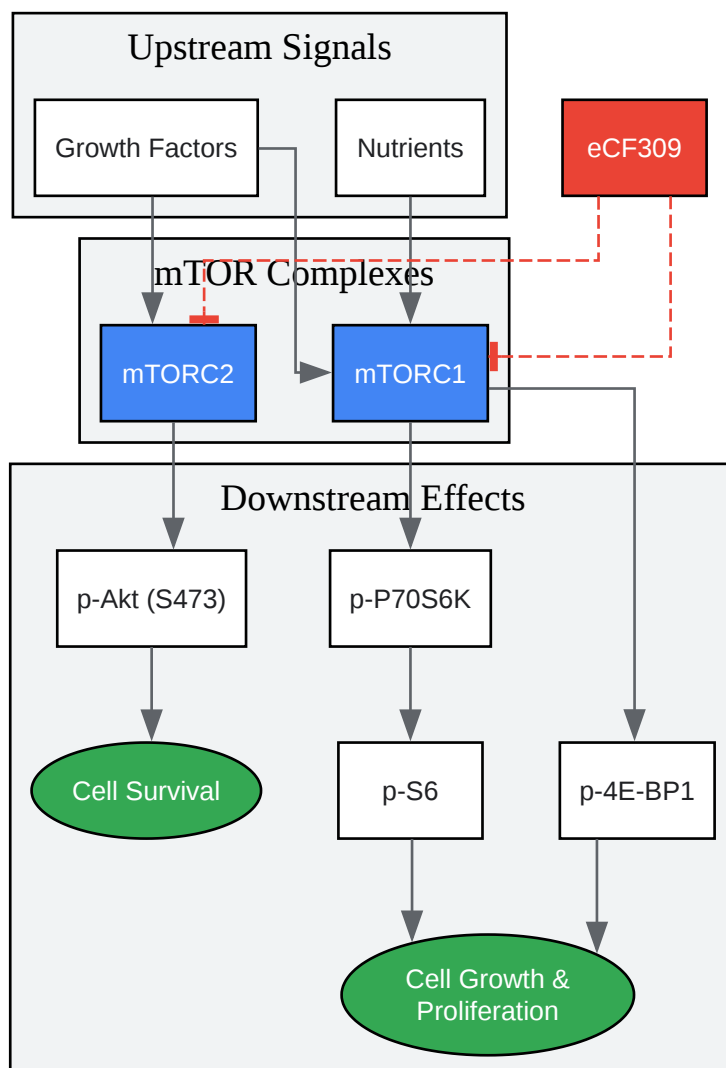
The following protocol outlines the procedure used to assess the impact of **eCF309** on the mTOR signaling pathway in cancer cells.

- **Cell Culture and Treatment:** Seed MCF7 breast cancer cells in 6-well plates and grow until they reach 80% confluency. Serum starve the cells (0.1% FBS) for 24 hours. Pre-incubate the cells with varying concentrations of **eCF309** or DMSO (vehicle control) for 30 minutes. Stimulate the cells with 10% FBS for 1 hour.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, P70S6K, and S6. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

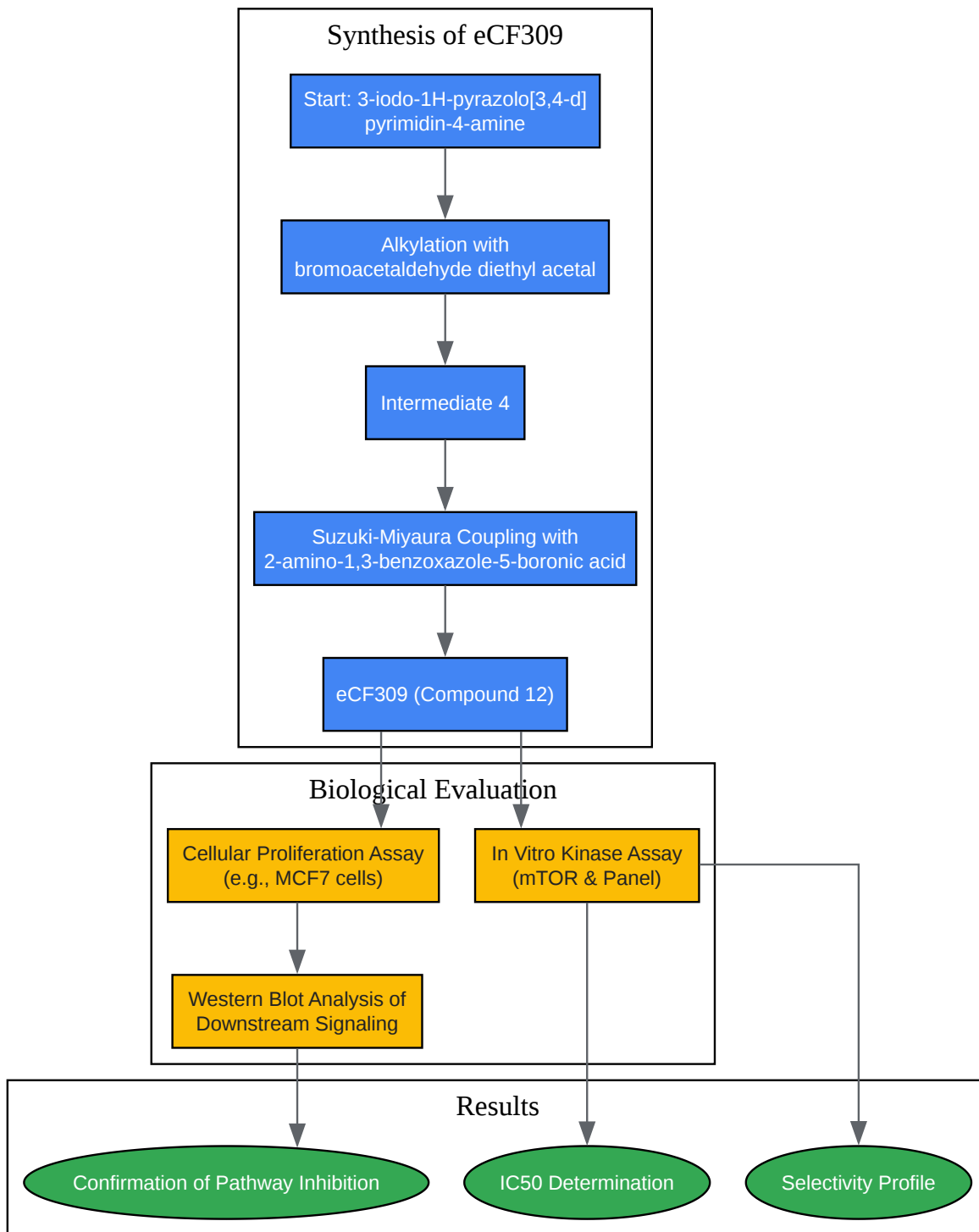
Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: The mTOR signaling pathway and the inhibitory action of **eCF309**.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: The experimental workflow for the synthesis and biological evaluation of **eCF309**.

Conclusion

eCF309 is a potent and highly selective mTOR kinase inhibitor discovered through a systematic process of lead optimization. Its straightforward synthesis and well-characterized biological activity make it an invaluable tool for researchers investigating the mTOR signaling pathway. The dual inhibition of both mTORC1 and mTORC2 complexes by **eCF309** provides a significant advantage over first-generation mTOR inhibitors. With its favorable pharmacological profile, **eCF309** represents a promising chemical scaffold for the development of next-generation anticancer therapeutics. Further studies to evaluate its in vivo efficacy and pharmacokinetic properties are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eCF309: a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. eCF309 : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00493D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- To cite this document: BenchChem. [The Discovery and Synthesis of eCF309: A Potent and Selective mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783628#discovery-and-synthesis-of-ecf309]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com